molecular formula Pb(C18H35O2)2<br>C36H70O4P B7821522 Lead stearate CAS No. 90459-52-2

Lead stearate

Cat. No.: B7821522
CAS No.: 90459-52-2
M. Wt: 774 g/mol
InChI Key: UQLDLKMNUJERMK-UHFFFAOYSA-L
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Description

Lead stearate (CAS 1072-35-1) is a metallic soap with the chemical formula C₃₆H₇₀O₄Pb, appearing as a white to yellowish powder that is insoluble in water but soluble in organic solvents . This compound serves as a critical reagent in materials science research, primarily functioning as a heat stabilizer and lubricant in polyvinyl chloride (PVC) and other polymer formulations. Its mechanism of action in PVC involves reacting with hydrogen chloride (HCl) liberated during thermal degradation, thereby preventing the autocatalytic dehydrochlorination that leads to polymer breakdown and discoloration . Studies indicate that beyond mere neutralization, this compound may also participate in substitution reactions with labile chlorine atoms on the polymer chain, contributing to the preservation of the material's original color and mechanical properties . Furthermore, its lubricating properties reduce friction during processing, enhancing manufacturing efficiency and final product quality . In the field of heritage science, this compound is an important subject of study for understanding the chemistry of oil paintings, as it can form in situ from interactions between lead-based pigments and the fatty acids in drying oils, influencing the long-term stability and appearance of cultural artifacts . It also finds application as a drier in paint and coating research, accelerating the polymerization and oxidation processes of the oil medium , and as a release agent in studies focused on rubber and elastomer manufacturing . This compound is a toxic compound and must be handled with appropriate safety precautions. This product is provided "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

lead(2+);octadecanoate
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InChI

InChI=1S/2C18H36O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
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InChI Key

UQLDLKMNUJERMK-UHFFFAOYSA-L
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2]
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Molecular Formula

Pb(C18H35O2)2, C36H70O4Pb
Record name LEAD STEARATE
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DSSTOX Substance ID

DTXSID0029630
Record name Octadecanoic acid, lead(2+) salt (2:1)
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Molecular Weight

774 g/mol
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Physical Description

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999), White solid with slight fatty odor; [CAMEO]
Record name LEAD STEARATE
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Record name Lead(II) stearate
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Flash Point

greater than 450 °F (USCG, 1999), Flash point > 450 °F
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Density

1.34 to 1.4 (USCG, 1999)
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CAS No.

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 1072-35-1, 90459-52-2, 7428-48-0
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Record name Lead stearate
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Record name Octadecanoic acid, lead(2+) salt, basic
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Record name Lead distearate
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Melting Point

240.3 °F (USCG, 1999)
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Preparation Methods

Direct Reaction of Lead Oxide and Stearic Acid

The direct synthesis method, exemplified by CN103980107A, involves reacting yellow lead (PbO) with stearic acid in a 3:2 molar ratio. Key steps include:

  • Reactor Charging : PbO and stearic acid are heated to 100–120°C for 0.5–1 hour.

  • Promoter Addition : Water (0.2–2% of stearic acid mass) and accelerants (e.g., sodium hydroxide, potassium hydroxide) enhance salt formation.

  • Vacuum Dewatering : A vacuum pump removes moisture for 0.3–1.0 hours.

  • Product Formation : The dried product is tableted and packaged.

This method reduces wastewater by 70% compared to traditional techniques, achieving a yield of 98%.

Catalyzed Suspension Method

RU2533556C2 outlines a process using lead oxide, stearic acid, and acetic acid in aqueous suspension:

  • Suspension Preparation : Lead oxide and acetic acid form a stable suspension at 75–80°C.

  • Stearic Acid Integration : Solid stearic acid is added, followed by circulation for 60–90 minutes.

  • Emulsion Stabilization : The mixture is held at 75–80°C for 100–120 minutes until pH 4.0–6.0 is achieved.

  • Drying : Hot air (60–80°C) dries the filtered product.

This method emphasizes pH control and emulsion stability, critical for consistent product quality.

Catalysts and Reaction Accelerants

Catalysts markedly influence reaction kinetics and product purity. Sodium hydroxide and potassium hydroxide (0.2–2% of stearic acid mass) act as promoters in direct synthesis, reducing reaction times by 40%. In contrast, acetic acid in the suspension method lowers the activation energy, enabling reactions at milder temperatures. Comparative studies suggest alkaline promoters yield higher-purity this compound, whereas acidic catalysts simplify post-reaction filtration.

Process Optimization and Efficiency

Temperature and Time Parameters

Optimal reaction temperatures vary by method:

ParameterDirect SynthesisCatalyzed Suspension
Temperature Range100–120°C75–80°C
Reaction Time0.5–4 hours2.5–3.5 hours
Yield95–98%85–90%

Higher temperatures in direct synthesis accelerate stearate formation but risk product degradation beyond 120°C.

Waste Reduction Strategies

Vacuum dewatering in direct synthesis cuts water usage by 80%, while the suspension method’s closed-loop circulation minimizes acetic acid emissions.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies:

FeatureDirect SynthesisCatalyzed Suspension
ReactantsPbO, stearic acidPbO, stearic acid, acetic acid
Molar Ratio (PbO:Acid)3:21:1
CatalystNaOH/KOHCH₃COOH
Temperature100–120°C75–80°C
Yield95–98%85–90%
Wastewater GenerationLow (0.2–2% water)Moderate (10–15% water)

Direct synthesis excels in yield and environmental performance, whereas the suspension method offers simpler temperature control .

Chemical Reactions Analysis

Reaction of Stearic Acid with Lead(II) Oxide

The most common synthesis involves reacting stearic acid (C₁₇H₃₅COOH) with lead(II) oxide (PbO) in the presence of acetic acid as a catalyst :

2C17H35COOH+PbOCH3COOH(C17H35COO)2Pb+H2O2 \, \text{C}_{17}\text{H}_{35}\text{COOH} + \text{PbO} \xrightarrow{\text{CH}_3\text{COOH}} (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Pb} + \text{H}_2\text{O}

  • Conditions : Temperatures between 60°C (aqueous medium) and 135°C (melting method) , with reaction times ranging from 45 minutes to 2 hours.

  • Catalysts : Acetic acid accelerates the reaction by protonating the oxide surface .

  • Yield : Up to 98% efficiency under optimized parameters (e.g., lead oxide particle size <74 μm, liquid-solid ratio of 4:1) .

Metathesis with Lead(II) Acetate

An alternative route employs sodium stearate and lead(II) acetate in an exchange reaction :

Pb(CH3COO)2+2NaC18H35O2Pb(C18H35O2)2+2CH3COONa\text{Pb(CH}_3\text{COO)}_2 + 2 \, \text{NaC}_{18}\text{H}_{35}\text{O}_2 \rightarrow \text{Pb(C}_{18}\text{H}_{35}\text{O}_2)_2 \downarrow + 2 \, \text{CH}_3\text{COONa}

  • Product Purity : Requires rigorous washing to remove sodium acetate byproducts .

Thermal Decomposition

This compound decomposes at elevated temperatures, releasing toxic fumes :

Pb(C18H35O2)2ΔPbO+CO2+H2O+hydrocarbons\text{Pb(C}_{18}\text{H}_{35}\text{O}_2)_2 \xrightarrow{\Delta} \text{PbO} + \text{CO}_2 + \text{H}_2\text{O} + \text{hydrocarbons}

  • Decomposition Onset : ~200°C .

  • Byproducts : Lead oxides, carbon dioxide, and water .

Reactivity with Other Chemicals

This compound exhibits distinct behavior in the presence of specific reagents:

Hydrolysis

In aqueous alkaline conditions, partial hydrolysis occurs :

Pb(C18H35O2)2+OHPb(OH)2+2C17H35COO\text{Pb(C}_{18}\text{H}_{35}\text{O}_2)_2 + \text{OH}^- \rightarrow \text{Pb(OH)}_2 + 2 \, \text{C}_{17}\text{H}_{35}\text{COO}^-

  • Outcome : Forms lead hydroxide and stearate ions .

Reaction with Strong Oxidizers

This compound reacts violently with oxidizing agents (e.g., chlorates, nitrates), generating lead oxides and combustion products :

Pb(C18H35O2)2+KClO3PbO+CO2+H2O+KCl\text{Pb(C}_{18}\text{H}_{35}\text{O}_2)_2 + \text{KClO}_3 \rightarrow \text{PbO} + \text{CO}_2 + \text{H}_2\text{O} + \text{KCl}

Compatibility with Polymers

Acts as a stabilizer in polyvinyl chloride (PVC) by scavenging HCl during degradation :

Pb(C18H35O2)2+2HClPbCl2+2C17H35COOH\text{Pb(C}_{18}\text{H}_{35}\text{O}_2)_2 + 2 \, \text{HCl} \rightarrow \text{PbCl}_2 + 2 \, \text{C}_{17}\text{H}_{35}\text{COOH}

Reaction Kinetics and Optimization

Studies highlight critical parameters influencing synthesis efficiency:

Parameter Optimal Range Impact on Reaction Source
Temperature60–135°CHigher temps accelerate reaction rates
Particle size (PbO)<74 μmSmaller particles increase surface area
Molar ratio (PbO:acid)1:2 (stoichiometric)Excess acid reduces PbO residue
Catalyst concentration0.2–2% (w/w)Enhances proton transfer efficiency

Scientific Research Applications

PVC Processing

Lead stearate is widely utilized in the PVC industry due to its thermal stability and lubricating properties. It serves as a stabilizer during the processing of PVC, helping to prevent degradation at high temperatures.

Application AreaDescription
Cable ManufacturingUsed as a lubricant in cable insulation materials to enhance flexibility.
Calendering OperationsImproves the flow of PVC during calendering, leading to better sheet quality.
ExtrusionActs as a processing aid to enhance the extrusion process efficiency.

Lubrication

This compound functions as a lubricant in various applications due to its ability to reduce friction between surfaces. It is particularly useful in high-temperature environments.

  • Di Basic this compound (DBLS) : A variant used extensively in lubrication, especially in high-temperature PVC processing, where it provides both stability and lubrication .

Toxicological Studies

Research has indicated that this compound exposure can lead to different toxicological effects compared to other lead compounds. Studies have shown that workers exposed to this compound exhibited higher plasma lead concentrations than those exposed to inorganic lead compounds, suggesting a unique bioavailability profile .

Study ReferenceFindings
Higher plasma lead concentration in workers exposed to this compound compared to inorganic forms.
This compound exposure resulted in different distribution patterns of lead in blood components.

Conservation of Artworks

This compound has been identified as a contributor to the deterioration of oil paintings. Investigations into artworks have revealed that aggregates containing lead soaps, including this compound, can cause significant damage over time .

  • Example : The analysis of The Anatomy Lesson of Dr. Nicolaes Tulp revealed the presence of lead soaps, prompting conservation efforts to mitigate damage caused by these compounds.

Biological Monitoring

A study conducted on workers at a lead stabilizer factory demonstrated that traditional biological monitoring parameters were inadequate for assessing the toxic effects of this compound exposure .

  • Key Findings :
    • Workers showed significantly higher plasma lead levels.
    • Delta-aminolevulinic acid dehydratase (ALAD) activity was less depressed among this compound workers compared to those exposed to inorganic lead.

Mechanism of Action

Lead stearate exerts its effects primarily through its role as a stabilizer and lubricant. In PVC production, it helps in maintaining the stability of the polymer by preventing degradation during processing. The lead component can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their function. This compound’s mechanism of action also involves its ability to form a protective layer on surfaces, thereby reducing friction and wear .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below contrasts lead stearate with magnesium and lanthanum stearates, emphasizing structural and functional differences:

Property This compound Magnesium Stearate Lanthanum Stearate
Molecular Formula Pb(C₁₈H₃₅O₂)₂ Mg(C₁₈H₃₅O₂)₂ La(C₁₈H₃₅O₂)₃
Molecular Weight 774.14 g/mol 591.24 g/mol 942.94 g/mol
Melting Point 115.7°C ~200°C (decomposes) Disordered layered structure
Solubility Slightly soluble in H₂O Insoluble in H₂O Dispersible in IRIS oil
Primary Applications Propellants, stabilizers Pharmaceutical lubricant Lubricant additive
Toxicity High (reproductive, aquatic) Low (FDA-approved) Limited data

Sources :

This compound in Propellants

This compound enhances combustion efficiency in rocket propellants by reducing the thermal decomposition temperature of nitrocellulose (NC)/nitroglycerin (NG) blends by ~3.7°C . It also lowers mechanical sensitivity, increasing impact safety (H₅₀ +17.6 cm) and reducing friction explosion probability by 60% . However, its combustion byproducts raise environmental concerns due to lead toxicity .

Magnesium Stearate in Pharmaceuticals

Magnesium stearate is widely used as a lubricant in tablet manufacturing. Its pseudo-polymorphic properties and compatibility with active pharmaceutical ingredients (APIs) are critical; impurities like magnesium oxide can destabilize APIs . Despite its low toxicity, overuse can compromise tablet dissolution rates .

Lanthanum Stearate in Lubricants

Lanthanum stearate improves dispersion stability in industrial lubricants when modified with oleic acid. Its porous, layered structure enhances tribological performance, reducing wear and friction in mechanical systems . Toxicity data remain sparse, but its applications are less restricted compared to this compound.

Toxicological and Environmental Profiles

  • Environmental regulations increasingly restrict its use due to bioaccumulation risks .
  • Magnesium Stearate : Classified as safe by the FDA, though impurities may necessitate stringent quality control in pharmaceuticals .
  • Lanthanum Stearate: Limited ecotoxicological data exist, but its niche applications pose fewer regulatory hurdles .

Market and Regulatory Landscape

  • This compound : Market growth is constrained by environmental regulations and competition from alternatives like zinc or calcium stearates . Key producers include WSD Chemical and Pratham Metchem LLP .
  • Magnesium Stearate : Dominates pharmaceutical markets, with production tied to API compatibility studies .
  • Lanthanum Stearate : Emerging in specialty lubricants, though production scales remain small .

Biological Activity

Lead stearate, a compound formed from lead and stearic acid, is primarily used as a heat stabilizer in polyvinyl chloride (PVC) and as a lubricant in various applications. However, its biological activity, particularly regarding its toxicity and effects on human health, has raised significant concerns. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound is classified as an organolead compound. Its unique structure allows for different interactions within biological systems compared to inorganic lead compounds. The toxicity of this compound is attributed to the release of lead ions in biological environments, which can interfere with various physiological processes.

Key Mechanisms of Action:

  • Neurotoxicity: Lead exposure is known to affect neurological functions. Studies indicate that lead can disrupt neurotransmitter release and impair neuronal development.
  • Immunotoxicity: Exposure to this compound may result in immunosuppression, affecting the body's ability to respond to infections. Research has shown alterations in immune cell populations among workers exposed to this compound .
  • Enzyme Inhibition: Lead interferes with the activity of several enzymes, notably delta-aminolevulinic acid dehydratase (ALAD), which is crucial for heme synthesis. The inhibition of ALAD can lead to anemia and other hematological disorders .

Blood Lead Levels and Biological Monitoring

A study involving workers at a lead stabilizer factory revealed that those exposed to this compound had significantly higher plasma lead concentrations compared to those exposed to inorganic lead compounds. The study found:

  • Plasma Lead Concentration: Workers exposed to this compound had a plasma lead concentration of 1.0±0.57μg/dL1.0\pm 0.57\,\mu g/dL versus 0.42±0.3μg/dL0.42\pm 0.3\,\mu g/dL in those exposed to inorganic lead.
  • ALAD Activity: Despite higher plasma levels, ALAD activity was less depressed in this compound workers than in those exposed to inorganic forms .

Immunotoxicity Risk Assessment

Research indicates that chronic exposure to this compound may result in reduced numbers of natural killer (NK) cells and other immune dysfunctions. This suggests a potential risk for developing infections or autoimmune diseases due to impaired immune responses .

Occupational Exposure

In a case study involving 42 workers exposed to this compound:

  • Health Monitoring: Biological monitoring highlighted elevated blood lead levels but poor correlation with ALAD activity, indicating that traditional biomarkers may not adequately reflect the toxicological impact of this compound .
  • Symptoms Reported: Workers reported symptoms such as fatigue, gastrointestinal disturbances, and neurological issues consistent with lead poisoning.

Data Table: Summary of Toxicological Effects

Effect Observation Reference
Plasma Lead ConcentrationHigher in this compound workers
ALAD ActivityLess depressed than inorganic exposure
NK Cell CountDecreased among exposed individuals
Neurological SymptomsReported fatigue and cognitive issues

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead stearate
Reactant of Route 2
Lead stearate

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